molecular formula C9H11ClN2S B7689673 1-(5-Chloro-2-methylphenyl)-3-methylthiourea CAS No. 34725-22-9

1-(5-Chloro-2-methylphenyl)-3-methylthiourea

Cat. No. B7689673
CAS RN: 34725-22-9
M. Wt: 214.72 g/mol
InChI Key: KAUUWJADQSSQNX-UHFFFAOYSA-N
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Description

1-(5-Chloro-2-methylphenyl)-3-methylthiourea is a chemical compound that has been widely used in scientific research for its unique properties. It is a thiourea derivative that has shown significant potential in various fields of study, including biochemistry, pharmacology, and medicinal chemistry.

Scientific Research Applications

  • Synthesis of Novel Compounds : Precursors similar to 1-(5-Chloro-2-methylphenyl)-3-methylthiourea have been used to synthesize new compounds with potential antibacterial activity, such as N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine, showing activity against Staphylococcus aureus and Chromobacterium violaceum (Uwabagira, Sarojini, & Poojary, 2018).

  • Corrosion Inhibition : Derivatives of phenylthiourea, including compounds structurally similar to 1-(5-Chloro-2-methylphenyl)-3-methylthiourea, have been evaluated as corrosion inhibitors for carbon steel in acidic environments. These derivatives are mixed-type inhibitors and their efficiency varies with concentration and temperature (Fouda & Hussein, 2012).

  • Antimicrobial and Antibiofilm Activities : Acylthioureas with different substituents, including chlorophenyl groups, have been synthesized and tested for their interaction with bacterial cells. These derivatives exhibited significant anti-pathogenic activity, especially against Pseudomonas aeruginosa and Staphylococcus aureus, known for their biofilm formation capabilities (Limban, Marutescu, & Chifiriuc, 2011).

  • Coordination Polymers and Molecular Structures : Studies on complexes of mercury(II) halides with thiourea derivatives, including 1-benzoyl-3-(2-methylphenyl)thiourea, have been conducted to understand their stoichiometries, molecular organization, and hydrogen bonding patterns. These compounds exhibit unique crystal structures and coordination geometries (Okuniewski, Rosiak, Chojnacki, & Becker, 2015).

  • DNA-binding Studies and Biological Activities : Nitrosubstituted acylthioureas have been synthesized and characterized for their DNA interaction and biological activities, including antioxidant, cytotoxic, antibacterial, and antifungal properties. This research indicates the potential of such compounds in anti-cancer therapies (Tahir, Badshah, Hussain, Tahir, Tabassum, Patujo, & Rauf, 2015).

properties

IUPAC Name

1-(5-chloro-2-methylphenyl)-3-methylthiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClN2S/c1-6-3-4-7(10)5-8(6)12-9(13)11-2/h3-5H,1-2H3,(H2,11,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAUUWJADQSSQNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)NC(=S)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClN2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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